An In-depth Technical Guide to 2-Azaspiro[3.5]nonan-7-one Hydrochloride: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Azaspiro[3.5]nonan-7-one Hydrochloride: Structure, Properties, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a spirocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust scientific profile. We will delve into its chemical structure, predict its physicochemical properties, propose a logical synthetic pathway, and outline appropriate analytical methodologies for its characterization.
Chemical Identity and Structural Elucidation
2-Azaspiro[3.5]nonan-7-one hydrochloride is a bicyclic organic molecule featuring an azetidine ring and a cyclohexanone ring sharing a single carbon atom (the spiro center). The hydrochloride salt form enhances its stability and solubility in aqueous media.
While a specific CAS number for 2-Azaspiro[3.5]nonan-7-one hydrochloride is not readily found in public databases, the non-ketone parent compound, 2-Azaspiro[3.5]nonane hydrochloride, is registered under CAS Number 1303968-07-1.[1][2] The introduction of a ketone group at the 7-position of the cyclohexane ring is the key structural distinction.
Based on its nomenclature, the chemical structure can be confidently proposed. The molecular formula would be C₈H₁₄ClNO, and the molecular weight would be approximately 175.66 g/mol .
Proposed Chemical Structure
Caption: Proposed structure of 2-Azaspiro[3.5]nonan-7-one hydrochloride.
Physicochemical Properties: An Expert Estimation
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for 2-Azaspiro[3.5]nonan-7-one hydrochloride, we can infer its likely properties based on its structure and data from related compounds.
| Property | Estimated Value/Observation | Rationale and Expert Insights |
| Molecular Formula | C₈H₁₄ClNO | Based on the proposed chemical structure. |
| Molecular Weight | 175.66 g/mol | Calculated from the molecular formula. |
| Physical Form | White to off-white solid | Similar to its non-ketone analog, 2-Azaspiro[3.5]nonane hydrochloride, which is a solid.[2] |
| Melting Point | >150 °C (with decomposition) | The presence of the polar ketone group and the ionic nature of the hydrochloride salt would likely result in a relatively high melting point. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly enhances aqueous solubility. The ketone group also increases polarity compared to the parent alkane. |
| pKa | 8.5 - 9.5 | The pKa of the secondary amine in the azetidine ring is expected to be in this range, typical for cyclic secondary amines. |
| LogP | 0.5 - 1.5 | The introduction of the ketone group will decrease the lipophilicity (lower LogP) compared to the non-ketone analog. |
Proposed Synthetic Pathway
The synthesis of spirocyclic compounds often involves multi-step sequences. A plausible and efficient route to 2-Azaspiro[3.5]nonan-7-one would likely involve the construction of the spirocyclic core followed by functional group manipulation. One potential strategy is a [2+2] cycloaddition, a powerful method for forming four-membered rings.
Synthetic Workflow Diagram
Caption: A proposed synthetic workflow for 2-Azaspiro[3.5]nonan-7-one hydrochloride.
Step-by-Step Methodological Considerations:
-
Preparation of a Suitable Cyclohexanone Precursor: A common strategy would be to start with a symmetrically protected 1,4-cyclohexanedione, for instance, its mono-ketal. This selective protection allows for regioselective functionalization.
-
Construction of the Azetidine Ring: The protected cyclohexanone can be reacted with a suitable three-carbon nitrogen-containing synthon. An intramolecular cyclization is a common strategy in the synthesis of related spirocycles.[3]
-
Formation of the Spiro-linkage: A key step would be an intramolecular reaction to form the spirocyclic system. This could potentially be achieved through reactions like an intramolecular Mannich reaction or an aldol-type condensation.
-
Deprotection and Salt Formation: The protecting groups on the ketone and the amine would be removed under appropriate conditions. The final hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of 2-Azaspiro[3.5]nonan-7-one hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural Confirmation | - Signals corresponding to the methylene protons on the azetidine and cyclohexane rings. The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups. - A broad signal for the amine proton. |
| ¹³C NMR | Structural Confirmation | - A characteristic signal for the ketone carbonyl carbon (typically in the range of 200-220 ppm). - Signals for the spiro carbon and the other carbons of the bicyclic system. |
| FT-IR | Functional Group Identification | - A strong absorption band for the C=O stretch of the ketone (around 1715 cm⁻¹). - N-H stretching vibrations for the secondary amine hydrochloride salt (in the range of 2700-2250 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | - The molecular ion peak corresponding to the free base (C₈H₁₃NO). - Characteristic fragmentation patterns that can help confirm the spirocyclic structure. |
| HPLC/UPLC | Purity Assessment | - A primary peak for the compound, allowing for quantification of purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent or a buffer would be a suitable starting point. |
| Elemental Analysis | Elemental Composition | - The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values for C₈H₁₄ClNO. |
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Azaspiro[3.5]nonan-7-one hydrochloride. Based on the safety information for the closely related 2-Azaspiro[3.5]nonane hydrochloride, the following GHS hazard statements may apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Recommended Handling Procedures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion and Future Perspectives
2-Azaspiro[3.5]nonan-7-one hydrochloride represents a valuable scaffold for medicinal chemistry research. Its rigid spirocyclic structure offers a unique three-dimensional geometry for probing biological targets. While direct experimental data is currently sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. Further research to synthesize and characterize this compound would be a valuable contribution to the field, enabling its exploration in drug discovery programs.
References
-
Angene Chemical. 2-Azaspiro[3.5]nonane, hydrochloride (1:1) (CAS# 1303968-07-1). [Link]
-
ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Link]
-
ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]
-
Chemsrc. CAS#:1417633-09-0 | 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. [Link]
- Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
